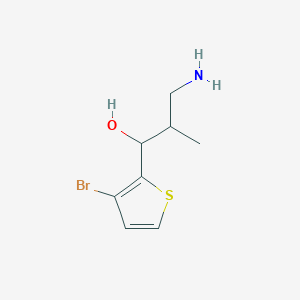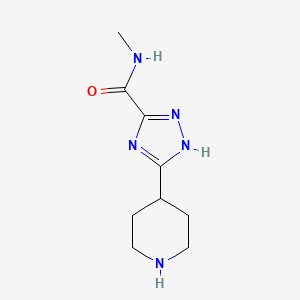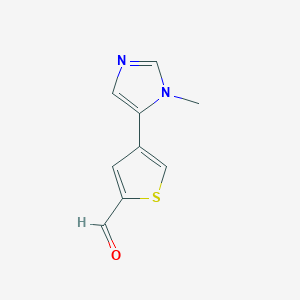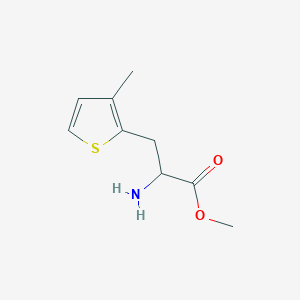![molecular formula C14H24O B13225646 3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] is a complex organic compound with the molecular formula C₁₄H₂₄O. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused to a cyclopentane ring through an oxygen atom. The presence of three methyl groups adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclopentane] typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and in the development of new materials.
Biology: Its potential biological activity can be explored in drug discovery and development. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound may serve as a lead compound in the development of new pharmaceuticals. Its derivatives could be evaluated for therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]
- 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cycloheptane]
- 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclooctane]
Uniqueness
The uniqueness of 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane] lies in its specific spirocyclic structure and the presence of three methyl groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity patterns, and biological activities, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C14H24O |
|---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2',4',4'-trimethylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclopentane] |
InChI |
InChI=1S/C14H24O/c1-10-7-13(2,3)9-14(10)5-4-11-6-12(11)8-15-14/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
PROTZFOWNQKXPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC12CCC3CC3CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)



![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)


![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)

![2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid](/img/structure/B13225642.png)

